N-[4-(dimethylamino)phenyl]-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide
Description
N-[4-(Dimethylamino)phenyl]-1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative with distinct structural features. The pyrazole core is substituted at position 1 with a 1,1-dioxothiolan-3-yl group (a five-membered sulfone ring), at position 3 with a carboxamide moiety linked to a 4-(dimethylamino)phenyl group, and at position 5 with a phenyl group.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-1-(1,1-dioxothiolan-3-yl)-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-25(2)18-10-8-17(9-11-18)23-22(27)20-14-21(16-6-4-3-5-7-16)26(24-20)19-12-13-30(28,29)15-19/h3-11,14,19H,12-13,15H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGDMZMSLBNXFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=NN(C(=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Electron-Donating vs. ’s ethoxyphenyl group offers moderate electron donation, balancing solubility and lipophilicity .
Heterocyclic Substituents: The sulfone ring in the target provides metabolic stability compared to phenyl (3a) or pyridyl () groups, which may undergo faster oxidative metabolism .
Synthetic Yields :
- Derivatives in exhibit moderate yields (62–71%), typical for carboxamide couplings using EDCI/HOBt . The target compound’s synthesis would likely follow similar protocols, though yields may vary due to steric effects from the sulfone ring.
Physicochemical and Pharmacokinetic Implications
- Solubility: The dimethylamino group in the target compound likely improves aqueous solubility compared to chloro (3a, 3d) or trifluoromethyl () analogs.
- Melting Points: derivatives show melting points ranging from 123–183°C, influenced by substituent polarity. The target’s sulfone and dimethylamino groups may elevate its melting point, though data are unavailable .
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